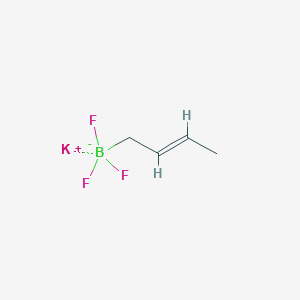
5-(Trifluoromethyl)-cytosine
概要
説明
5-(Trifluoromethyl)-cytosine: is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. The trifluoromethyl group (-CF₃) attached to the fifth position of the cytosine ring significantly alters its chemical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-cytosine typically involves the introduction of the trifluoromethyl group into the cytosine ring. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), is used. The reaction is often carried out in the presence of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic trifluoromethylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions:
Oxidation: 5-(Trifluoromethyl)-cytosine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Trifluoromethyltrimethylsilane (TMSCF₃), tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the trifluoromethyl group.
Substitution: Formation of substituted cytosine derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
Chemistry: 5-(Trifluoromethyl)-cytosine is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of new materials with enhanced stability and reactivity.
Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into DNA or RNA, allowing researchers to investigate the effects of fluorinated nucleobases on genetic processes.
Medicine: The compound is explored for its potential as an antiviral and anticancer agent. The trifluoromethyl group can enhance the bioavailability and metabolic stability of cytosine derivatives, making them more effective in therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
作用機序
The mechanism of action of 5-(Trifluoromethyl)-cytosine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The trifluoromethyl group can alter the hydrogen bonding and base-pairing properties of cytosine, affecting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in nucleic acid metabolism, leading to antiviral and anticancer effects .
類似化合物との比較
5-Fluorocytosine: Another fluorinated cytosine derivative used as an antifungal agent.
5-Methylcytosine: A naturally occurring cytosine derivative involved in epigenetic regulation.
5-Bromocytosine: A halogenated cytosine derivative used in biochemical research.
Comparison:
- This compound vs5-Bromocytosine: Both are halogenated derivatives, but the trifluoromethyl group in this compound provides unique electronic and steric properties compared to the bromine atom in 5-Bromocytosine .
5-(Trifluoromethyl)-cytosine: vs. Both compounds contain fluorine, but the trifluoromethyl group in this compound provides greater lipophilicity and metabolic stability compared to the single fluorine atom in 5-Fluorocytosine.
This compound: vs. While 5-Methylcytosine is involved in natural epigenetic processes, this compound is synthetically modified for enhanced stability and reactivity.
特性
IUPAC Name |
6-amino-5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)2-1-10-4(12)11-3(2)9/h1H,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHILKUISCGPRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3326165.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)

![2-((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid](/img/structure/B3326190.png)

![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)






